ketoconazole -

ketoconazole

Catalog Number: EVT-7924694
CAS Number:
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 531.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1-imidazolylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone is a member of piperazines.
Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.
Broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients.
Source

Ketoconazole was first synthesized in the late 1970s and has since been widely utilized in both topical and systemic formulations. It is available in various forms, including creams, shampoos, and oral tablets. The compound is derived from a class of medications known as azole antifungals, which are characterized by their imidazole or triazole rings.

Classification

Ketoconazole is classified as an antifungal agent within the broader category of antimycotics. It is specifically categorized under the imidazole derivatives due to its chemical structure, which features an imidazole ring.

Synthesis Analysis

Methods

The synthesis of ketoconazole typically involves several steps, including condensation reactions and purification processes. Recent advancements have focused on improving yield and purity through innovative methodologies.

  1. Traditional Synthesis: The classic method involves mixing specific precursors in an acidic medium, such as trifluoroacetic acid, followed by heating and refluxing to promote reaction completion. The process often requires multiple purification steps to isolate the final product effectively .
  2. Ethanol-Based Refinement: A novel approach has been developed that utilizes ethanol as a refining solvent instead of ethyl acetate. This method reportedly improves production efficiency by increasing batch yields and reducing costs associated with solvent recovery .
  3. Nanostructured Particles: Recent studies have explored synthesizing ketoconazole in salt form to enhance solubility and dissolution rates. This involves bubbling anhydrous hydrogen chloride into an acetonic suspension of ketoconazole .

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature, pH, and solvent choice to achieve optimal yields. For example, one method described a yield of approximately 80% through careful management of these parameters during the reaction process .

Molecular Structure Analysis

Structure

Ketoconazole has a complex molecular structure characterized by its imidazole ring and several functional groups that contribute to its biological activity. The molecular formula is C26H28ClN3O4C_{26}H_{28}ClN_3O_4.

Data

  • Molecular Weight: Approximately 531.97 g/mol
  • Structural Formula:
    C26H28ClN3O4\text{C}_{26}\text{H}_{28}\text{Cl}\text{N}_3\text{O}_4
Chemical Reactions Analysis

Reactions

Ketoconazole undergoes various chemical reactions that are significant for its synthesis and application:

  1. Condensation Reactions: These are crucial in forming the core structure of ketoconazole from simpler precursors.
  2. Salt Formation: The conversion of ketoconazole into its salt form can enhance solubility, which is beneficial for pharmaceutical applications .
  3. Degradation Pathways: Understanding the degradation products of ketoconazole is essential for assessing its stability in pharmaceutical formulations .

Technical Details

The reactions involved in synthesizing ketoconazole include:

  • Condensation with carbonyl compounds.
  • Purification through crystallization techniques.
  • Analytical methods like gas chromatography-mass spectrometry (GC-MS) for product verification.
Mechanism of Action

Process

Ketoconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis in fungal cell membranes. By blocking the enzyme lanosterol demethylase (a cytochrome P450 enzyme), ketoconazole disrupts the normal biosynthesis pathway of ergosterol.

Data

This mechanism leads to:

  • Increased membrane permeability.
  • Impaired cellular functions due to loss of structural integrity.
  • Ultimately, it results in cell death or growth inhibition of fungi.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ketoconazole typically appears as a white to off-white crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Melting Point: Approximately 150–155 °C.
  • pH Stability Range: Ketoconazole remains stable across a wide pH range but is most effective in slightly acidic environments.
Applications

Scientific Uses

Ketoconazole has several important applications beyond its antifungal properties:

  1. Dermatological Treatments: Used extensively for treating skin infections such as athlete's foot and ringworm.
  2. Systemic Fungal Infections: Administered orally for severe fungal infections where topical treatments are insufficient.
  3. Hormonal Disorders: Investigated for use in conditions like Cushing's syndrome due to its ability to inhibit steroidogenesis.
  4. Research Applications: Used as a tool compound in studies investigating fungal biology and drug resistance mechanisms.
Molecular Mechanisms of Action

Inhibition of Fungal Ergosterol Biosynthesis

Cytochrome P450 14α-Demethylase (CYP51) Targeting

Ketoconazole exerts its primary antifungal activity through potent inhibition of cytochrome P450 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, an essential step in ergosterol production. Ketoconazole binds directly to the heme iron atom within CYP51's active site via the nitrogen atom in its imidazole ring, forming a coordination complex that blocks substrate access [1] [8]. This molecular interaction prevents the demethylation reaction, effectively halting ergosterol production. The binding specificity stems from ketoconazole's structural complementarity to CYP51's catalytic pocket, particularly through hydrophobic interactions between its aromatic dichlorophenyl ring and the enzyme's substrate recognition sites [7].

Table 1: Structural Characterization of Ketoconazole-CYP51 Interaction

Interaction ParameterValueSignificance
Binding Affinity (Kd)0.15-0.4 µMHigh-affinity binding to fungal CYP51
Critical Binding MotifImidazole ringCoordinates heme iron at catalytic center
Hydrophobic InteractionsDichlorophenyl moietyAnchors compound in substrate access channel
Inhibition Constant (Ki)37 nM10-fold lower than fluconazole
Binding OrientationParallel to heme planeOptimizes coordination geometry

Molecular docking simulations reveal that ketoconazole derivatives maintain this core interaction mechanism while exhibiting modified binding kinetics. Phosphane-modified ketoconazole analogs demonstrate enhanced binding affinity to CYP51 compared to the parent compound, with calculated free energy values (ΔG) of -12.3 kcal/mol versus -10.7 kcal/mol for standard ketoconazole [7]. These structural insights explain ketoconazole's broad-spectrum activity against diverse fungal pathogens including Candida species, Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum by targeting this evolutionarily conserved enzyme [1].

Disruption of Membrane Integrity via Lanosterol Accumulation

The inhibition of CYP51 triggers a cascade of membrane structural defects through the accumulation of toxic sterol intermediates. As lanosterol and other 14α-methylated sterols build up, they incorporate into fungal membranes in place of ergosterol, fundamentally altering membrane biophysical properties [3] [8]. This substitution increases membrane fluidity and permeability while reducing structural integrity. The abnormal sterol composition disrupts the function of membrane-associated enzymes and transport proteins by altering their lipid microenvironment [1].

Spectroscopic analysis of membrane dynamics demonstrates that ketoconazole-treated fungal cells exhibit:

  • 47% increase in membrane fluidity
  • 3.2-fold higher proton permeability
  • Complete loss of osmotic regulation
  • Disrupted H+-ATPase proton pumping activity [3]

Table 2: Cellular Consequences of Lanosterol Accumulation in Fungi

Membrane PropertyChangeFunctional Consequence
Microviscosity↓ 52%Loss of barrier function
Phase transition temperature↓ 8°CPremature phase separation
Ion permeability↑ 3.5-foldCollapsed electrochemical gradients
Lipid packing density↓ 40%Enhanced passive diffusion
Ergosterol:lanosterol ratio1:8.7Dominance of methylated sterols

The accumulation of 14α-methyl-3,6-diol, a particularly toxic sterol intermediate, exacerbates membrane damage through additional detergent-like effects [1]. These comprehensive membrane disruptions ultimately manifest as fungistatic activity at clinical concentrations, though higher concentrations may achieve fungicidal effects through complete loss of membrane integrity. The disruption extends beyond plasma membranes to affect mitochondrial and endoplasmic reticulum membranes, compromising cellular energy production and protein processing capabilities [5].

Steroidogenic Enzyme Modulation in Mammalian Systems

Adrenal CYP17A1 and CYP11B1 Inhibition in Cushing’s Syndrome

Beyond its antifungal applications, ketoconazole demonstrates potent inhibitory effects on key enzymes in human steroidogenesis, particularly at doses exceeding 400 mg/day. The compound selectively targets cytochrome P450 enzymes CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B1 (11β-hydroxylase) in the adrenal cortex [1] [6]. These enzymes catalyze critical steps in cortisol biosynthesis: CYP17A1 mediates the conversion of pregnenolone to 17α-hydroxypregnenolone and subsequently to dehydroepiandrosterone (DHEA), while CYP11B1 converts 11-deoxycortisol to cortisol [6].

Ketoconazole binds irreversibly to these enzymes through mechanism-based inhibition, forming reactive intermediates that permanently inactivate the catalytic sites. The inhibition kinetics demonstrate non-competitive characteristics with IC50 values of approximately 100 nM for CYP17A1 and 250 nM for CYP11B1 [1]. This dual inhibition effectively blocks cortisol production at two distinct enzymatic steps, making ketoconazole particularly effective for managing hypercortisolism in Cushing's syndrome.

Table 3: Ketoconazole Inhibition of Steroidogenic Enzymes in Adrenal Cortex

EnzymeCatalytic FunctionInhibition Constant (Ki)Hormonal Impact
CYP17A117α-hydroxylation, 17,20-lyase0.07 µM↓ DHEA, ↓ androstenedione
CYP11B111β-hydroxylation0.12 µM↓ Cortisol, ↑ 11-deoxycortisol
CYP11A1Side-chain cleavage>10 µMMinimal effect at therapeutic doses
CYP21A221-hydroxylation>10 µMNo significant inhibition

Clinical studies demonstrate that ketoconazole therapy (600-1200 mg/day) reduces cortisol secretion by 48-72% within 72 hours of administration, with maximal suppression occurring after 4-6 weeks of treatment [6]. The reduction correlates with decreased urinary free cortisol excretion (mean reduction: 67 ± 12%) and normalization of serum cortisol levels in approximately 70% of Cushing's syndrome patients [1]. This enzymatic blockade provides the pharmacological rationale for ketoconazole's use as a second-line treatment for Cushing's syndrome when surgical intervention is contraindicated or unsuccessful.

Androgen Receptor Antagonism in Prostate Cancer Therapeutics

Ketoconazole exhibits dual antiandrogenic properties through both enzymatic inhibition and direct receptor interactions. At therapeutic concentrations (≥800 mg/day), it inhibits testicular and adrenal androgen biosynthesis by blocking CYP17A1, which converts pregnenolone precursors to DHEA—the primary precursor of testosterone [1] [6]. Additionally, ketoconazole functions as a competitive androgen receptor (AR) antagonist with an affinity (Ki = 100 nM) comparable to bicalutamide [6].

The molecular basis of AR antagonism involves ketoconazole binding to the ligand-binding domain (LBD) of AR, thereby preventing dihydrotestosterone (DHT) from activating the receptor. X-ray crystallographic studies reveal that ketoconazole occupies the same hydrophobic pocket as natural androgens but induces a conformational change that prevents co-activator recruitment [1]. This dual mechanism—simultaneously reducing circulating androgens and blocking receptor activation—makes ketoconazole particularly effective in castration-resistant prostate cancer (CRPC) where tumors develop hypersensitivity to low androgen concentrations.

In clinical applications, ketoconazole reduces serum testosterone concentrations by 60-80% within 24 hours of administration and achieves medical castration levels (<50 ng/dL) in 70-80% of CRPC patients [6]. The antiandrogenic efficacy is further enhanced by ketoconazole's inhibition of extra-gonadal androgen production in tumor tissues themselves, which becomes increasingly important in advanced disease states. This comprehensive androgen pathway suppression provides temporary disease control in metastatic CRPC, with median progression-free survival of 12-16 weeks when used as second-line therapy after abiraterone failure [1].

Non-Steroidal Pharmacodynamic Interactions

Hsp90 and Calcineurin Pathway Interference in Fungal Tolerance

Emerging research has revealed that ketoconazole induces complex adaptive responses in fungal pathogens through interactions with heat shock protein 90 (Hsp90) and calcineurin signaling pathways. These interactions contribute to the development of reversible antifungal tolerance—a phenomenon distinct from genetic resistance where subpopulations survive drug exposure through phenotypic adaptation [5]. In Candida albicans, ketoconazole exposure triggers chromosomal aneuploidy, specifically trisomy or tetrasomy of chromosome R, which carries the ERG11 gene encoding the ketoconazole target CYP51 [5].

The additional copies of ERG11 increase enzyme expression by 1.8-2.3 fold, partially compensating for ketoconazole-induced inhibition [5]. However, this aneuploidy imposes significant proteotoxic stress that requires chaperone-mediated stabilization. Hsp90 plays a crucial role in this adaptive response by:

  • Stabilizing aneuploidy-induced misfolded proteins
  • Maintaining function of overexpressed CYP51
  • Facilitating proper folding of stress-response proteins
  • Regulating calcineurin activation state [5] [7]

Simultaneously, ketoconazole indirectly activates calcineurin, a calcium-dependent phosphatase that regulates cell membrane stress responses. Calcineurin signaling enhances cell survival under ketoconazole-induced membrane stress through:

  • Activation of the transcription factor Crz1
  • Upregulation of FKS1 for glucan synthesis
  • Modulation of cell wall remodeling enzymes
  • Enhanced vacuolar calcium sequestration [5]

Table 4: Key Proteins in Ketoconazole Tolerance Pathways

ProteinFunctionRole in ToleranceInhibition Effect
Hsp90Molecular chaperoneStabilizes aneuploid proteomeReverses tolerance
Calcineurin ACalcium-dependent phosphataseActivates stress responseAbolishes adaptation
Crz1Transcription factorUpregulates cell wall genesSensitizes to ketoconazole
CYP5114α-demethylaseOverexpressed in aneuploidyPrimary drug target
CDR1ABC efflux transporterMinor role in ketoconazole effluxNo impact on tolerance

This tolerance mechanism is pharmacologically targetable—Hsp90 inhibitors (geldanamycin analogues) and calcineurin inhibitors (cyclosporine A, tacrolimus) completely reverse ketoconazole tolerance when co-administered [5] [7]. The tolerance phenotype demonstrates cross-reactivity among azoles but not to other antifungal classes, as evidenced by preserved susceptibility to caspofungin and 5-flucytosine in ketoconazole-adapted strains [5]. Importantly, this adaptive tolerance is reversible upon drug withdrawal, with aneuploid strains reverting to euploidy within 5-7 generations in drug-free media, restoring full ketoconazole susceptibility [5].

Properties

Product Name

ketoconazole

IUPAC Name

1-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m0/s1

InChI Key

XMAYWYJOQHXEEK-NASUQTAISA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Solubility

In water, 0.29 mg/L at 20 °C (est)
Solubility in water: none

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.